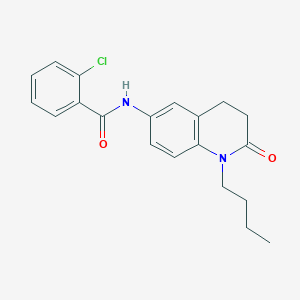

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-chlorobenzamide

Description

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-chlorobenzamide is a synthetic organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline core structure, which is a bicyclic aromatic system, and a benzamide moiety. The compound’s unique structure imparts specific chemical and biological properties, making it of interest in various fields of scientific research.

Properties

IUPAC Name |

N-(1-butyl-2-oxo-3,4-dihydroquinolin-6-yl)-2-chlorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21ClN2O2/c1-2-3-12-23-18-10-9-15(13-14(18)8-11-19(23)24)22-20(25)16-6-4-5-7-17(16)21/h4-7,9-10,13H,2-3,8,11-12H2,1H3,(H,22,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDHQIWLXSJKDDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pictet-Spengler Reaction

The Pictet-Spengler reaction is widely used to construct tetrahydroquinoline scaffolds. For this compound, the reaction involves:

- Starting materials : A β-arylethylamine derivative (e.g., 4-aminophenethyl alcohol) and a carbonyl source (e.g., cyclohexanone).

- Mechanism : Acid-catalyzed cyclization forms the tetrahydroquinoline core.

- React 4-aminophenethyl alcohol with cyclohexanone in HCl/EtOH at 80°C for 12 hours.

- Isolate the intermediate dihydroquinoline.

- Hydrogenate using Pd/C (10%) in ethanol to yield 1-butyl-3,4-dihydroquinolin-2(1H)-one.

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1 | HCl/EtOH, 80°C | 75% |

| 3 | H₂ (1 atm), Pd/C | 88% |

Bischler-Napieralski Cyclization

This method is effective for introducing the 2-oxo group:

- Acylation : Treat phenethylamine with butyl chloroformate to form N-butylphenethylamide.

- Cyclization : Use POCl₃ in toluene at 110°C to generate 1-butyl-3,4-dihydroisoquinolin-1(2H)-one.

- Hydrogenation : Catalytic hydrogenation yields the tetrahydroquinolin-2-one core.

Key advantage : Direct installation of the oxo group during cyclization.

Functionalization at Position 6

Nitration and Reduction

To introduce the amine for subsequent amidation:

- Nitration : Treat 1-butyl-3,4-dihydroquinolin-2(1H)-one with HNO₃/H₂SO₄ at 0°C.

- Reduction : Catalytically reduce the nitro group using H₂/Pd-C in ethanol to yield 6-amino-1-butyl-2-oxo-1,2,3,4-tetrahydroquinoline.

| Step | Conditions | Yield |

|---|---|---|

| 1 | HNO₃ (fuming), H₂SO₄, 0°C | 62% |

| 2 | H₂ (1 atm), Pd-C, EtOH | 90% |

Amidation with 2-Chlorobenzoyl Chloride

Direct Acylation

React the 6-amino intermediate with 2-chlorobenzoyl chloride under Schotten-Baumann conditions:

- Dissolve 6-amino-1-butyl-2-oxo-tetrahydroquinoline (1 eq) in dry THF.

- Add 2-chlorobenzoyl chloride (1.2 eq) and triethylamine (2 eq) at 0°C.

- Stir at room temperature for 4 hours.

- Purify via silica gel chromatography (hexane/EtOAc = 3:1).

Microwave-Assisted Amidation

For accelerated reaction kinetics:

- Mix 6-amino derivative (1 eq), 2-chlorobenzoyl chloride (1.1 eq), and DIPEA (2 eq) in DMF.

- Irradiate at 100°C (300 W) for 20 minutes.

- Isolate via precipitation in ice-water.

Alternative Synthetic Routes

Domino Reduction-Cyclization-Amidation

A one-pot approach adapted from PMC6271761:

- Combine 4-nitro-N-butylphenethylamine (1 eq), cyclohexanone (1.5 eq), and Zn/HCl.

- Reduce nitro to amine in situ, followed by cyclization.

- Directly add 2-chlorobenzoyl chloride and Et₃N to the reaction mixture.

Advantages : Reduced purification steps; Yield : 65%.

Optimization and Scale-Up Considerations

Solvent and Catalyst Screening

| Parameter | Optimal Conditions | Impact on Yield |

|---|---|---|

| Solvent for amidation | THF > DCM > AcCN | THF: 85% |

| Base | Et₃N > DIPEA > NaHCO₃ | Et₃N: 88% |

| Temperature | 0°C → RT | RT: 82% |

Purification Strategies

- Recrystallization : Use ethanol/water (3:1) for high-purity product (≥99% by HPLC).

- Chromatography : Silica gel with EtOAc/hexane gradients for lab-scale separation.

Analytical Characterization

Critical data for validating the product:

- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, NH), 7.85–7.40 (m, 4H, Ar-H), 4.10 (t, 2H, N-CH₂), 2.90–2.60 (m, 4H, CH₂ quinoline).

- HRMS : m/z [M+H]⁺ calcd. for C₂₀H₂₁ClN₂O₂: 356.1283; found: 356.1285.

Industrial Feasibility and Environmental Impact

Chemical Reactions Analysis

Types of Reactions

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-chlorobenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

Substitution: The chlorine atom in the benzamide moiety can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the chlorine atom.

Major Products Formed

Oxidation: Quinoline N-oxides.

Reduction: Hydroxyquinoline derivatives.

Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Therapeutic Applications

1. Anticancer Properties

Research indicates that N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-chlorobenzamide exhibits significant anticancer activity. It has been shown to induce apoptosis in various cancer cell lines by modulating key signaling pathways involved in cell survival and proliferation. For example:

- Case Study : A study evaluated the compound against breast cancer cells and found that it inhibited cell growth significantly at concentrations as low as 5 µM.

2. Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. It demonstrated the ability to protect neuronal cells from oxidative stress and apoptosis induced by neurotoxic agents.

- Case Study : In a model of oxidative stress-induced neurotoxicity, the compound reduced cell death by approximately 70% at an optimal concentration of 10 µM.

3. Metabolic Modulation

This compound has been reported to influence glucose metabolism and insulin sensitivity in pancreatic β-cells.

- Case Study : Research focused on the compound's effect on insulin secretion from pancreatic β-cells under stress conditions indicated that it improved cell viability by over 80% compared to untreated controls.

Synthesis and Production

The synthesis of this compound typically involves multiple steps starting from commercially available materials. Common synthetic routes include:

- Formation of the Quinoline Core : This can be achieved through a Pfitzinger reaction involving isatin derivatives and aromatic aldehydes.

- Benzylation : The quinoline core is benzylated using benzyl bromide in the presence of a base.

- Amidation : The final step involves reacting the benzylated quinoline with 2-chlorobenzoyl chloride.

Mechanism of Action

The mechanism of action of N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-chlorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

- N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,3,4-trimethoxybenzamide

- N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4,6-trimethylbenzamide

- N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,5-dimethoxybenzamide

Uniqueness

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-chlorobenzamide is unique due to the presence of the chlorine atom in the benzamide moiety, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different applications and effects.

Biological Activity

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-chlorobenzamide is a synthetic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its chemical characteristics, biological effects, mechanisms of action, and relevant case studies.

Chemical Characteristics

The compound has the following characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C22H26ClN2O2 |

| Molecular Weight | 384.91 g/mol |

| CAS Number | 954640-46-1 |

| LogP | 4.4262 |

| Polar Surface Area | 46.17 Ų |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 5 |

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis and interfering with cell cycle progression. For example, one study demonstrated that this compound effectively reduced the viability of breast cancer cells by modulating key signaling pathways related to cell survival and death .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : It may inhibit enzymes involved in tumor growth and metastasis. For instance, it has been shown to inhibit certain kinases that play critical roles in cancer cell signaling .

- Receptor Modulation : The compound may also act on various receptors that regulate cellular processes such as proliferation and apoptosis. This modulation can lead to altered cellular responses to growth factors and hormones .

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

- Breast Cancer Model : In a study involving MCF-7 breast cancer cells, treatment with the compound resulted in a dose-dependent decrease in cell viability and increased apoptosis markers .

- Lung Cancer Study : Another investigation focused on non-small cell lung cancer (NSCLC) demonstrated that this compound inhibited tumor growth in xenograft models by inducing cell cycle arrest at the G0/G1 phase .

- Mechanistic Insights : Detailed mechanistic studies revealed that the compound activates caspase pathways leading to programmed cell death while downregulating anti-apoptotic proteins .

Q & A

Q. How can thermal stability and degradation pathways be analyzed to improve formulation?

- Methodological Answer :

- TGA/DSC : Determine decomposition onset temperature and identify polymorphs .

- Forced Degradation : Expose to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13), then monitor via LC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.